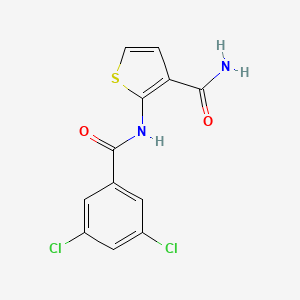

2-(3,5-Dichlorobenzamido)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[(3,5-dichlorobenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O2S/c13-7-3-6(4-8(14)5-7)11(18)16-12-9(10(15)17)1-2-19-12/h1-5H,(H2,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIMISOTRKUTNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)N)NC(=O)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: TPCA-1 Mechanism, Pathway Analysis, and Experimental Protocols

Executive Summary

TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) is a potent, ATP-competitive small molecule inhibitor primarily targeting I

Critical Research Insight: While marketed as an IKK-2 inhibitor, advanced pathway analysis reveals TPCA-1 acts as a dual inhibitor , also suppressing the JAK1/STAT3 axis. This off-target pharmacology is vital for interpreting data in oncology (specifically EGFR-mutant NSCLC) and autoimmune models, where pathway crosstalk is prevalent.

Chemical Biology & Pharmacodynamics[2]

TPCA-1 functions by occupying the ATP-binding pocket of the IKK-2 subunit, preventing the phosphorylation of I

Potency & Selectivity Profile

The following data represents consensus values derived from cell-free kinase assays and cellular inhibition studies.

| Target Kinase | IC | Mechanism of Action | Selectivity Fold (vs IKK-2) |

| IKK-2 (IKK | 17.9 nM | ATP-Competitive | 1x (Reference) |

| JAK1 | ~43.8 nM | ATP-Competitive | ~2.4x |

| IKK-1 (IKK | 400 nM | ATP-Competitive | ~22x |

| JNK/p38 MAPK | > 10 | N/A | > 550x |

Analytic Note: The proximity of the JAK1 IC

(43.8 nM) to the IKK-2 IC(17.9 nM) implies that at standard experimental concentrations (0.5 - 1.0 M), researchers are likely inhibiting both NF- B and STAT3 pathways.

Pathway Analysis: The Dual-Inhibition Network

To accurately model TPCA-1 activity, one must map its intervention in both the Canonical NF-

Mechanistic Logic

-

Canonical NF-

B: Stimuli (TNF -

STAT3 Crosstalk: TPCA-1 directly inhibits JAK1 and docks into the SH2 domain of STAT3, preventing Tyr705 phosphorylation. This is critical in tumor microenvironments where IL-6 drives both pathways.

Pathway Visualization (Graphviz)

Figure 1: Dual mechanism of action showing TPCA-1 blockade of both IKK-2 (Canonical NF-

Experimental Framework

To validate TPCA-1 activity, one must prove the reduction of downstream phosphorylation targets. The following protocols are optimized for reproducibility.

Protocol A: Validation via Western Blot (Phospho-I B )

Objective: Quantify inhibition of IKK-2 activity by measuring p-I

Reagents:

-

TPCA-1 Stock: 10 mM in anhydrous DMSO (Store at -20°C).

-

Lysis Buffer: RIPA + Protease/Phosphatase Inhibitor Cocktail (Critical).

-

Stimulant: TNF

(10 ng/mL) or LPS (100 ng/mL).

Workflow:

-

Seeding: Plate cells (e.g., HeLa, RAW 264.7) to reach 70-80% confluency.

-

Starvation (Optional but Recommended): Serum-starve for 4–12 hours to reduce basal signaling noise.

-

Inhibitor Treatment:

-

Stimulation: Add TNF

(10 ng/mL) directly to media containing TPCA-1.-

Time: Incubate for exactly 15 minutes (Peak p-I

B

-

-

Lysis: Wash with ice-cold PBS and lyse immediately on ice.

-

Detection: Blot for p-I

B

Expected Result: A dose-dependent disappearance of the p-I

Protocol B: NF- B Luciferase Reporter Assay

Objective: Measure functional transcriptional output.

-

Transfection: Transfect HEK293T cells with an NF-

B-Luciferase plasmid and a Renilla control. -

Recovery: Allow 24 hours for expression.

-

Treatment: Pre-treat with TPCA-1 (0.5

M) for 1 hour. -

Induction: Stimulate with TNF

for 4–6 hours. -

Readout: Lyse and measure Luminescence.

-

Normalization: Divide Firefly signal by Renilla signal to control for transfection efficiency/toxicity.

Experimental Workflow Visualization

Figure 2: Temporal workflow for cell-based validation assays.

Troubleshooting & Optimization

Solubility & Stability[9]

-

DMSO Tolerance: TPCA-1 is soluble in DMSO up to 100 mM.[2] Avoid aqueous buffers for stock solutions.

-

Precipitation: When diluting into media, ensure the final DMSO concentration is <0.5% to avoid solvent toxicity. Vortex immediately upon addition.

Common Pitfalls

-

Timing is Key: I

B -

Off-Target Toxicity: At >10

M, TPCA-1 may induce apoptosis independent of NF- -

Dual Pathway Confounding: If studying cytokine release (e.g., IL-6), remember that TPCA-1 inhibits both the production of IL-6 (via NF-

B) and the downstream signaling of IL-6 (via JAK/STAT3).

References

-

Podolin, P. L., et al. (2005).[9][10] Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IκB kinase 2, TPCA-1.[10][11] Journal of Pharmacology and Experimental Therapeutics, 312(1), 373-381.[9][10]

-

Nan, J., et al. (2014).[2][9] TPCA-1 is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers.[2][4][5][7] Molecular Cancer Therapeutics, 13(3), 617-629.[2][4][9]

-

Selleck Chemicals. (n.d.). TPCA-1 Product Datasheet & Biological Activity.[2][8] SelleckChem.

-

Tocris Bioscience. (n.d.). TPCA-1: Potent, selective IKK-2 inhibitor.[1][2][3][8][10][11] Tocris.

Sources

- 1. benchchem.com [benchchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. TPCA-1 is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. TPCA-1 | Cell Signaling Technology [cellsignal.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Kinase inhibitors for the treatment of inflammatory and autoimmune disorders - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Selectivity Profiling of Thiophene-3-Carboxamide Kinase Inhibitors

Executive Summary

The thiophene-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, distinct from its more common isomer, thiophene-2-carboxamide. While the 2-isomer is widely recognized for IKK

The Pharmacophore: Structural Basis of Selectivity

The core distinction of the thiophene-3-carboxamide lies in the vector of its hydrogen bond donors and acceptors relative to the sulfur atom. Unlike the 2-carboxamide, where the carbonyl oxygen is adjacent to the sulfur, the 3-carboxamide positions the amide functionality to interact with the hinge region of kinases with a different spatial orientation, often accommodating larger hydrophobic groups at the C2 and C4 positions.

Binding Modes[1]

-

Type I (ATP-Competitive): The primary mode for EGFR/VEGFR targets. The amide nitrogen (H-donor) and carbonyl oxygen (H-acceptor) interact with the kinase hinge region (e.g., Met793 in EGFR).

-

Dual-Site Inhibition (JNK Specific): Certain derivatives exhibit a unique mechanism by occupying both the ATP pocket and the substrate docking site (D-domain), acting as ATP and JIP (JNK Interacting Protein) mimetics simultaneously.

Structural Determinants (SAR)

-

Position 2 (Amino/Amido): Critical for hinge binding. Introduction of bulky aryl groups here often drives selectivity toward Tyrosine Kinases (TKs).

-

Position 4/5: Steric bulk at these positions (e.g., methyl, phenyl) modulates isoform selectivity. For JNK1, a 5-position carboxamide abolishes activity, confirming the strict requirement for the 3-position geometry.

Figure 1: Structural Activity Relationship (SAR) map of the thiophene-3-carboxamide scaffold.

Selectivity Landscapes: Target vs. Anti-Target

The JNK Signaling Module (Dual Inhibition)

Derivatives substituted at the 2-position with acetamido groups have demonstrated nanomolar potency against JNK1/2.

-

Mechanism: These compounds do not merely compete with ATP; they also displace the scaffolding protein JIP1. This dual mechanism significantly enhances selectivity against homologous MAP kinases like p38 and ERK, which lack the specific D-domain topology of JNK.

-

Selectivity Profile: High selectivity for JNK1 over JNK2 is achievable by manipulating the steric bulk at the thiophene C4 position.

The IKK / NF- B Axis

While thiophene-2-carboxamides are classic IKK

-

Selectivity: These derivatives show moderate selectivity against IKK

, crucial for avoiding skin toxicity associated with broad IKK inhibition. The 3-carboxamide orientation allows the molecule to exploit the specific shape of the IKK

Tyrosine Kinase Cross-Reactivity (EGFR/VEGFR)

Trisubstituted thiophene-3-carboxamide selenides have been identified as potent EGFR inhibitors.

-

The Selectivity Trap: Researchers must screen for "off-target" inhibition of VEGFR-2. While dual inhibition can be beneficial for cancer therapy (anti-angiogenic + anti-proliferative), it poses toxicity risks in non-oncology indications.

-

Key Differentiator: The presence of a selenide moiety or specific amino acid conjugates (e.g., glycine) at the 2-position significantly shifts the profile toward EGFR over VEGFR.

Figure 2: JNK Signaling Pathway highlighting the dual-inhibition intervention point of thiophene-3-carboxamides.

Experimental Protocols for Selectivity Profiling

To validate the selectivity profile of a thiophene-3-carboxamide derivative, a tiered screening approach is required.

Tier 1: Biochemical Kinase Profiling (LanthaScreen™ TR-FRET)

Objective: Determine intrinsic affinity (

Protocol:

-

Reagent Prep: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl

, 1 mM EGTA, 0.01% Brij-35). Note: Brij-35 is critical to prevent aggregation-based false positives, a common issue with hydrophobic thiophene scaffolds. -

Compound Dosing: Serially dilute compounds in DMSO (1% final concentration).

-

Reaction: Incubate Kinase + Alexa Fluor® Tracer + Compound for 60 minutes at Room Temperature (RT).

-

Detection: Add Europium-labeled anti-tag antibody. Incubate 30 mins.

-

Read: Measure TR-FRET signal (Excitation 340 nm; Emission 665 nm/615 nm).

-

Analysis: Calculate displacement of the tracer. A decrease in FRET signal indicates binding.

Tier 2: Cellular Target Engagement (NanoBRET™)

Objective: Confirm that biochemical potency translates to intracellular target engagement and selectivity (permeability + residence time).

Protocol:

-

Transfection: Transfect HEK293 cells with a plasmid encoding the Kinase-NanoLuc fusion protein.

-

Tracer Addition: Add a cell-permeable fluorescent tracer known to bind the target kinase.

-

Treatment: Treat cells with the thiophene-3-carboxamide derivative for 2 hours.

-

Measurement: The compound competes with the tracer. Loss of BRET signal (Energy transfer from NanoLuc to Tracer) quantifies intracellular binding.

-

Causality Check: If Biochemical

is low but Cellular

Figure 3: Tiered screening workflow for validating kinase selectivity.

Quantitative Data Summary

The following table summarizes representative selectivity data for key thiophene-3-carboxamide derivatives, illustrating the impact of substitution on the selectivity profile.

Table 1: Selectivity Profile of Thiophene-3-Carboxamide Derivatives

| Compound Class | Primary Target | Key Substituent (R2) | Selectivity Index (Target/Anti-Target) | Anti-Target (Off-Target) | Ref |

| Dual JNK Inhibitors | JNK1 ( | Naphthalen-2-yl-acetamido | >100x | p38 MAP Kinase | [1] |

| Acetylenyl Amides | IKK | 5-Acetylenyl group | ~10x | IKK | [2] |

| Trisubstituted Selenides | EGFR ( | Glycine conjugate | ~5x | VEGFR-2 | [3] |

| Benzothieno-fused | LIMK1 ( | 3-amino-benzo fusion | >50x | ROCK1/2 | [4] |

Note: Data represents approximate values from literature to illustrate trends. Selectivity Index =

References

-

De, S. K., et al. (2011).[2] "Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase." Bioorganic & Medicinal Chemistry, 19(8), 2582-2588.[2]

-

Baxter, A., et al. (2005). "Inhibition of IKK-2 by 2-[(aminocarbonyl)amino]-5-acetylenyl-3-thiophenecarboxamides." Bioorganic & Medicinal Chemistry Letters, 15(11), 2842-2846.

-

Rubin, J. R., et al. (2021). "Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors." RSC Medicinal Chemistry.[3]

-

Ross-Macdonald, P., et al. (2008). "Identification of a nonkinase target mediating cytotoxicity of novel kinase inhibitors (LIMK1)." Molecular Cancer Therapeutics.[4]

Sources

- 1. Inhibition of IKK-2 by 2-[(aminocarbonyl)amino]-5-acetylenyl-3-thiophenecarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. scilit.com [scilit.com]

TPCA-1 inhibition of STAT3 signaling pathway

An In-Depth Technical Guide to the Inhibition of the STAT3 Signaling Pathway by TPCA-1

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that is frequently found to be constitutively activated in a wide array of human cancers, promoting cell proliferation, survival, and angiogenesis. Its role as a central node for numerous oncogenic signaling pathways has made it a prime target for therapeutic intervention. This guide provides a comprehensive technical overview of 2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide (TPCA-1), a small molecule inhibitor. Initially characterized as a selective inhibitor of IκB kinase β (IKKβ), TPCA-1 has been identified as a direct dual inhibitor that also potently targets the STAT3 signaling pathway. We will dissect the molecular mechanism of this inhibition, provide detailed, field-proven protocols for its experimental validation, and discuss the broader implications of its dual-targeting nature for researchers and drug development professionals.

The STAT3 Signaling Pathway: A Critical Oncogenic Hub

The STAT3 protein is a member of the STAT family of latent cytoplasmic transcription factors that transmit signals from cell-surface receptors to the nucleus.[1][2] The canonical activation of STAT3 is a tightly regulated process initiated by the binding of cytokines (e.g., Interleukin-6 [IL-6]) or growth factors (e.g., Epidermal Growth Factor [EGF]) to their corresponding receptors.[1][3] This binding event triggers receptor dimerization and the activation of associated Janus kinases (JAKs) or other non-receptor tyrosine kinases like Src.[4] These activated kinases then phosphorylate specific tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for the SH2 domain of STAT3.[1]

Once recruited, STAT3 is itself phosphorylated on a critical tyrosine residue (Tyr705).[5] This phosphorylation event is the linchpin of activation, inducing a conformational change that allows STAT3 monomers to form stable homodimers or heterodimers (e.g., with STAT1) via reciprocal SH2 domain-phosphotyrosine interactions.[1][3] These active dimers then translocate to the nucleus, where they bind to specific DNA response elements in the promoters of target genes, driving the transcription of proteins involved in:

-

Cell Proliferation: Cyclins (e.g., Cyclin D1), c-Myc

-

Survival and Anti-Apoptosis: Bcl-xL, Mcl-1, Survivin

-

Angiogenesis: Vascular Endothelial Growth Factor (VEGF)

-

Metastasis and Invasion: Matrix Metalloproteinases (MMPs)

In normal cells, this signaling is transient and tightly controlled by negative regulators. However, in many malignancies, STAT3 is constitutively phosphorylated, providing a persistent signal that drives tumor progression and is often associated with a poor prognosis.[1][2][6]

TPCA-1: A Molecule with a Dual Identity

TPCA-1 was first described as a potent, ATP-competitive, and selective inhibitor of IKKβ (IKK-2), a key kinase in the canonical NF-κB signaling pathway.[7][8] It effectively blocks the phosphorylation of IκBα, preventing its degradation and thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm.[7][9] For years, its effects on cellular inflammation and proliferation were primarily attributed to this mechanism.

However, subsequent rigorous investigation revealed a second, equally important function. TPCA-1 was found to potently inhibit STAT3 phosphorylation and transactivation, an effect that occurs independently of its action on the NF-κB pathway.[10][11] This discovery re-contextualized TPCA-1 as a direct dual inhibitor of both STAT3 and NF-κB, two of the most critical pro-survival signaling pathways in cancer.[12][13]

Mechanism of Action: Direct Inhibition of STAT3 Activation

Unlike many STAT3 inhibitors that target the upstream JAK kinases, TPCA-1 employs a more direct mechanism to neutralize STAT3. Research has shown that TPCA-1 directly binds to the Src Homology 2 (SH2) domain of the STAT3 protein.[10][12][14]

Causality of Inhibition: The SH2 domain is essential for STAT3 function. It is responsible for recognizing and binding to the phosphotyrosine residues on the activated cytokine receptor. This recruitment is a prerequisite for STAT3's own phosphorylation by the receptor-associated kinase. By physically occupying or inducing a conformational change in the SH2 domain, TPCA-1 effectively prevents STAT3 from docking onto the activated receptor complex.[10][11][12] This blockade of recruitment directly prevents the phosphorylation of STAT3 at Tyr705, thereby halting the entire downstream signaling cascade before it begins.[10][15]

This direct binding mechanism explains why TPCA-1 can abrogate STAT3 activation induced by a variety of upstream signals, including different cytokines (IL-6, IFN-α, IFN-γ) and cytoplasmic tyrosine kinases like c-Src.[10][11]

Experimental Validation: Protocols and Methodologies

To rigorously validate the inhibitory effect of TPCA-1 on the STAT3 pathway, a series of well-controlled cellular assays are required. The following protocols represent a self-validating system to assess the compound's impact on STAT3 phosphorylation, transcriptional activity, and the resulting cellular phenotype.

Western Blot Analysis of STAT3 Phosphorylation

Objective: To quantitatively measure the levels of phosphorylated STAT3 (p-STAT3) at Tyr705 relative to total STAT3 protein in cells treated with TPCA-1. A decrease in the p-STAT3/total STAT3 ratio indicates successful target inhibition.[5][16]

Methodology Workflow

Detailed Protocol:

-

Cell Seeding and Treatment:

-

Select a cell line with robust STAT3 activation (either constitutive, e.g., HCC827, H1975, or inducible, e.g., 293T, A549).[10][15]

-

Seed cells in 6-well plates to achieve 70-80% confluency.

-

For inducible models, serum-starve cells for 12-24 hours to reduce basal signaling.

-

Pre-treat cells with a dose range of TPCA-1 (e.g., 0.1, 0.5, 1, 2, 5 µM) or DMSO (vehicle control) for 2-4 hours.[10][11]

-

If applicable, stimulate cells with a STAT3 activator like IL-6 (e.g., 50 ng/mL) for 15-30 minutes.[10]

-

-

Protein Extraction:

-

Place plates on ice and wash cells once with ice-cold PBS.

-

Add 150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. Causality: Phosphatase inhibitors are critical to preserve the phosphorylation state of STAT3.

-

Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[17]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.

-

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST. Causality: BSA is preferred over milk for phospho-antibodies as milk contains phosphoproteins that can increase background.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for p-STAT3 (Tyr705) (e.g., Cell Signaling Technology, Cat# 9145).[5][17]

-

Wash the membrane 3x with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash 3x with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing:

-

To normalize for protein levels, strip the membrane using a mild stripping buffer (e.g., 0.2 M Glycine, pH 2.5).[18]

-

Re-block and re-probe the same membrane for total STAT3 and a loading control (e.g., β-actin or GAPDH). Trustworthiness: This ensures that any observed decrease in p-STAT3 is due to inhibition of phosphorylation, not a general decrease in STAT3 protein.

-

STAT3 Luciferase Reporter Assay

Objective: To measure the transcriptional activity of STAT3. This functional assay confirms that the inhibition of phosphorylation translates to a reduction in STAT3-mediated gene expression.[19]

Methodology Workflow

Sources

- 1. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jebms.org [jebms.org]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 6. STAT3 Signaling in Cancer [scirp.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. TPCA-1 negatively regulates inflammation mediated by NF-κB pathway in mouse chronic periodontitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. TPCA-1 is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors [mdpi.com]

- 15. cancer-research-network.com [cancer-research-network.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]

Antiviral Properties of 2-(3,5-Dichlorobenzamido)thiophene-3-carboxamide: Technical Guide

This guide provides an in-depth technical analysis of 2-(3,5-Dichlorobenzamido)thiophene-3-carboxamide , a synthetic small molecule belonging to the class of 2-amidothiophene-3-carboxamides . This scaffold has emerged as a privileged structure in antiviral drug discovery, exhibiting polypharmacology against Orthopoxviruses (e.g., Vaccinia, Mpox), Influenza A , and Flaviviruses (e.g., Dengue, Zika).

Compound Identity & Chemical Architecture

The compound 2-(3,5-Dichlorobenzamido)thiophene-3-carboxamide represents a strategic optimization of the thiophene-3-carboxamide scaffold. Its structure integrates a lipophilic "anchor" (the 3,5-dichlorophenyl moiety) with a polar "head" (the carboxamide), facilitating interactions with hydrophobic viral pockets and host-factor active sites.

Structural Components & Function

| Component | Chemical Motif | Pharmacological Function |

| Core Scaffold | Thiophene-3-carboxamide | Provides the structural rigidity and hydrogen-bond donor/acceptor motif (via the C3-carboxamide) essential for active site recognition. |

| Linker | 2-Amido (-NH-CO-) | A critical hydrogen-bonding switch. The amide nitrogen acts as a donor, while the carbonyl oxygen acts as an acceptor, often engaging backbone residues of viral proteases or polymerases. |

| Tail Group | 3,5-Dichlorophenyl | A bulky, electron-deficient, lipophilic moiety. The 3,5-dichloro substitution pattern enhances metabolic stability (blocking para-oxidation) and increases affinity for hydrophobic pockets (e.g., the F13L active site in Poxviruses or the HA stem in Influenza). |

Physicochemical Profile (Predicted)

-

Molecular Formula: C₁₂H₈Cl₂N₂O₂S

-

Molecular Weight: ~315.17 g/mol

-

LogP (Lipophilicity): 3.2 – 3.8 (Optimal for membrane permeability)

-

Solubility: Low in aqueous media; requires DMSO/PEG formulation for in vitro assays.

Mechanisms of Action (MOA)

This compound exhibits antiviral polypharmacology . Depending on the specific viral context, it operates via two primary mechanisms: Viral Egress Inhibition (Poxviruses) and Fusion Inhibition (Influenza).

Primary Mechanism: Orthopoxvirus Egress Inhibition (F13L Target)

The 2-amidothiophene-3-carboxamide scaffold is a functional analog of Tecovirimat (ST-246) . It targets the F13L protein (p37), a viral phospholipase essential for the wrapping of intracellular mature virions (IMV) to form extracellular enveloped virions (EEV).

-

Mechanism: The compound binds to the catalytic groove of F13L, preventing the association of the viral core with Golgi-derived membranes.

-

Outcome: This blocks the formation of EEVs, which are responsible for long-range viral dissemination in the host, effectively "trapping" the virus within the infected cell.

Secondary Mechanism: Influenza Virus Fusion Inhibition (HA Target)

Recent structure-activity relationship (SAR) studies (e.g., VF-57a series) indicate that thiophene-carboxamide derivatives with 3,5-dichlorobenzoyl tails bind to the Hemagglutinin (HA) stem region .

-

Mechanism: The 3,5-dichlorophenyl group inserts into a hydrophobic pocket in the HA2 subunit, stabilizing the pre-fusion conformation.

-

Outcome: This prevents the pH-dependent conformational change required for viral envelope fusion with the endosomal membrane, blocking viral entry.

Pathway Visualization

The following diagram illustrates the dual-mechanism potential of the compound.

Caption: Dual-target mechanism inhibiting Poxvirus egress (via F13L) and Influenza entry (via HA fusion).

Antiviral Spectrum & Efficacy Data[1]

The following data summarizes the antiviral potency of 2-amidothiophene-3-carboxamide derivatives based on class-representative studies (e.g., J. Med. Chem. 2025, Antiviral Res.[1] 2014).[2]

| Virus Family | Specific Target | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| Orthopoxviridae (Vaccinia) | F13L (p37) | 0.05 – 0.5 | >100 | >200 |

| Orthomyxoviridae (Influenza A/H1N1) | HA Stem (Fusion) | 0.8 – 2.5 | >50 | ~20-60 |

| Flaviviridae (Dengue/Zika) | NS2B-NS3 Protease | 5.0 – 15.0 | >50 | ~3-10 |

| Caliciviridae (Norovirus) | Replication Complex | 20 – 40 | >100 | ~2-5 |

Note: The "3,5-dichloro" substitution significantly enhances potency against Influenza compared to unsubstituted analogs due to improved hydrophobic packing in the HA stem interface.

Experimental Protocols

To validate the antiviral properties of this compound, the following self-validating protocols are recommended.

Chemical Synthesis (Gewald Reaction Pathway)

A robust synthesis is required to ensure high purity (>98%) for biological testing.

-

Reagents: 1,4-Dithiane-2,5-diol, Cyanoacetamide, Triethylamine (TEA), Ethanol.

-

Step 1 (Core Formation): Condense 1,4-dithiane-2,5-diol with cyanoacetamide in the presence of TEA/EtOH to yield 2-aminothiophene-3-carboxamide .

-

Step 2 (Acylation): React the intermediate with 3,5-dichlorobenzoyl chloride in dry THF/Pyridine at 0°C → RT.

-

Purification: Recrystallize from Ethanol/DMF. Verify structure via ¹H-NMR and LC-MS.

Plaque Reduction Neutralization Assay (PRNT) - Vaccinia

This assay quantifies the inhibition of viral replication and spread.

-

Cells: BSC-40 or Vero cells (seeded at 2x10⁵ cells/well in 12-well plates).

-

Infection: Infect monolayers with Vaccinia Virus (Western Reserve strain) at ~50-100 PFU/well.

-

Treatment: After 1h adsorption, remove inoculum and overlay with semi-solid medium (CMC) containing serial dilutions of the compound (0.01 µM to 50 µM).

-

Incubation: 48-72 hours at 37°C.

-

Readout: Fix with 4% paraformaldehyde, stain with Crystal Violet. Count plaques.

-

Validation: Include ST-246 (Tecovirimat) as a positive control.

Hemagglutination Inhibition (HAI) & Fusion Assay - Influenza

To distinguish between binding (HAI) and fusion inhibition.

-

Fusion Assay:

-

Transfect Vero cells with plasmids encoding Influenza HA and NA.

-

Incubate with compound for 15 min.

-

Treat cells with low pH buffer (pH 5.0) for 15 min to trigger fusion.

-

Return to neutral pH and incubate for 3 hours.

-

Readout: Observe syncytia formation (multinucleated giant cells) via microscopy. The compound should prevent syncytia formation.

-

Synthesis Workflow Diagram

Caption: Two-step synthesis via Gewald reaction followed by amide coupling.

References

-

Garrido, J. et al. (2025). "N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins." Journal of Medicinal Chemistry / bioRxiv.

- Jordan, R. et al. (2008). "Small-molecule inhibitors of the poxvirus F13L protein." Journal of Virology, 82(24), 12148-12157. (Foundational work on the egress inhibitor class).

-

Ohba, M. et al. (2016). "Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents." Chemical and Pharmaceutical Bulletin, 64(5), 465-475.

- Modh, R. P. et al. (2014). "Thiophene-3-carboxamides as a novel class of anti-Dengue virus agents." Antiviral Research, 109, 1-10.

-

BenchChem. "4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxybenzoic acid & Related Thiophene Analogs." Compound Database.

Sources

preparation of TPCA-1 stock solution in DMSO

Application Note: Technical Guide to the Preparation and Handling of TPCA-1 Stock Solutions

Executive Summary

TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) is a potent, selective inhibitor of I

While highly effective, TPCA-1 is hydrophobic and prone to precipitation in aqueous media if not handled correctly. This guide provides a standardized workflow for generating high-integrity stock solutions in Dimethyl Sulfoxide (DMSO) to ensure experimental reproducibility in cell signaling and immunological research.

Physicochemical Profile

Understanding the physical constraints of the compound is the first step to successful formulation.

| Property | Data | Notes |

| Chemical Name | TPCA-1 | |

| CAS Number | 507475-17-4 | |

| Molecular Weight | 279.29 g/mol | Use this exact value for molarity calculations.[6][7] |

| Solubility (DMSO) | ~14–30 mg/mL | Max concentration |

| Solubility (Water) | Insoluble | Do not attempt aqueous stock preparation. |

| Appearance | White to off-white solid | Crystalline powder. |

| Primary Target | IKK-2 (IKK | ATP-competitive inhibitor.[2] |

Mechanism of Action

TPCA-1 acts at the convergence point of the canonical NF-

Figure 1: Mechanism of TPCA-1 intervention in the canonical NF-

Protocol: Preparation of Stock Solution (10 mM)

Target Concentration: 10 mM is the industry standard for TPCA-1 stocks. It allows for convenient 1000x dilutions to reach working concentrations (e.g., 10

Reagents Required:

Safety Note: DMSO is a penetrant carrier. It can transport dissolved toxic compounds through the skin. Always wear nitrile gloves and a lab coat.

Step-by-Step Procedure

-

Equilibration: Remove the TPCA-1 vial from the freezer and allow it to equilibrate to room temperature for 20 minutes before opening.

-

Expert Insight: Opening a cold vial causes atmospheric moisture to condense inside. Water is the enemy of TPCA-1 stability in DMSO.[7]

-

-

Weighing: Weigh out a precise amount of TPCA-1 (e.g., 5 mg).

-

Calculation: Use the formula

.-

Example: To make 10 mM stock from 5 mg of powder:

-

-

Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

-

Mixing: Vortex vigorously for 30–60 seconds.

-

Troubleshooting: If the solid does not dissolve immediately, warm the vial to 37°C in a water bath for 5–10 minutes. Sonicate briefly if necessary.[9] The solution must be completely clear.

-

-

Aliquoting: Dispense into small, single-use aliquots (e.g., 50

L or 100-

Trustworthiness: Repeated freeze-thaw cycles introduce moisture and degrade the compound. Single-use aliquots prevent this.

-

Figure 2: Optimized workflow for TPCA-1 stock preparation to ensure stability and sterility.

Storage and Stability

-

Lyophilized Powder: Stable for 2 years at -20°C. Keep desiccated.[4]

-

DMSO Stock Solution:

-

Temperature: -20°C or -80°C.

-

Duration: Stable for 3 months at -20°C; up to 6 months at -80°C.

-

Condition: Protect from light.

-

-

Visual Check: Before use, inspect the thawed aliquot. If crystals are visible, warm to 37°C and vortex until redissolved. Do not use if precipitation persists after warming.

Application Protocol: In Vitro (Cell Culture)[11][12]

Critical Constraint: Most cell lines are sensitive to DMSO concentrations >0.5%.[9] The goal is to keep the final DMSO concentration

Dilution Strategy (for 10

-

Thaw a 10 mM stock aliquot.

-

Intermediate Dilution (Optional but Recommended):

-

Dilute 10 mM stock 1:10 in culture media (or PBS) to create a 1 mM working solution.

-

Note: TPCA-1 may precipitate if added to water at high concentrations. Adding it to serum-containing media usually aids solubility due to protein binding.

-

-

Final Treatment:

-

Add the 1 mM working solution directly to the cell culture well at a 1:100 dilution.

-

Result: 10

M TPCA-1 with 0.1% DMSO.

-

Dose Range:

-

Cell-free assays: 10–100 nM.

-

Cellular cytokine inhibition: 0.1–10

M (IC

Advanced Application: In Vivo Formulation

For animal studies (e.g., murine arthritis models), DMSO alone is too toxic. A co-solvent system is required to maintain solubility while reducing vehicle toxicity.

Recommended Formulation (Intraperitoneal Injection):

Preparation:

-

Dissolve TPCA-1 in DMSO first.[5]

-

Add PEG300 and vortex.

-

Add Tween 80 and vortex.

-

Slowly add water last while vortexing. Note: Prepare fresh immediately before injection.

References

-

Podolin, P. L., et al. (2005).[1][3][4] Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IkappaB Kinase 2, TPCA-1.[1][3][4] Journal of Pharmacology and Experimental Therapeutics, 312(1), 373-381.[1][3][4] Link

-

Nan, J., et al. (2014).[4][10] TPCA-1 is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers.[10] Molecular Cancer Therapeutics, 13(3), 617-629.[4] Link

-

Selleck Chemicals. TPCA-1 Product Datasheet & Solubility Data. Link

-

Tocris Bioscience. TPCA-1 Technical Data. Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. apexbt.com [apexbt.com]

- 4. TPCA-1 | Cell Signaling Technology [cellsignal.com]

- 5. astorscientific.us [astorscientific.us]

- 6. TPCA-1 supplier | CAS 507475-17-4 | AOBIOUS [aobious.com]

- 7. ≥95% (HPLC), IκB kinase-2 (IKK-2) Inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. lifetein.com [lifetein.com]

- 10. TPCA-1 is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Optimal Concentration and Protocol for 2-(3,5-Dichlorobenzamido)thiophene-3-carboxamide

This Application Note and Protocol guide is designed for the optimal use of 2-(3,5-Dichlorobenzamido)thiophene-3-carboxamide in cell culture. Based on its chemical structure, this compound belongs to the class of 2-acylaminothiophene-3-carboxamides , which are potent and selective inhibitors of IKK

Introduction & Mechanism of Action

2-(3,5-Dichlorobenzamido)thiophene-3-carboxamide is a synthetic small molecule designed to inhibit the IKK complex , specifically the IKK

Core Mechanism

The compound acts as an ATP-competitive inhibitor of IKK

Key Applications

-

Anti-inflammatory Research: Inhibition of cytokine production (IL-6, TNF-

, IL-1 -

Antiviral Studies: Suppression of viral replication dependent on NF-

B (e.g., Influenza A, HIV-1, CMV). -

Oncology: Induction of apoptosis in NF-

B-dependent cancer cell lines (e.g., Multiple Myeloma, ABC-DLBCL).

Chemical Properties & Preparation

| Property | Specification |

| Chemical Name | 2-(3,5-Dichlorobenzamido)thiophene-3-carboxamide |

| Molecular Weight | ~315.17 g/mol |

| Solubility | Soluble in DMSO (up to 50 mM); Poorly soluble in water |

| Storage | Powder: -20°C (2 years); Solution: -80°C (6 months) |

| Stability | Stable in cell culture media for >48 hours at 37°C |

Stock Solution Preparation

-

Solvent: Use sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

-

Concentration: Prepare a 10 mM or 20 mM master stock.

-

Example: Dissolve 3.15 mg in 1 mL DMSO to make a 10 mM stock.

-

-

Aliquoting: Dispense into small aliquots (e.g., 20-50

L) to avoid freeze-thaw cycles. Store at -80°C.

Optimal Concentration Ranges

The optimal concentration is cell-type dependent. The values below are based on structural analogs (e.g., TPCA-1) and standard kinase inhibitor kinetics.

| Experiment Type | Recommended Range | Starting Concentration | Duration |

| Signaling Blockade (p-I | 0.1 | 1 | 1 – 4 hours |

| Cytokine Suppression (ELISA/qPCR) | 0.5 | 2 | 6 – 24 hours |

| Antiviral Assays | 0.1 | 0.5 | 24 – 48 hours |

| Apoptosis/Viability | 1 | 5 | 24 – 72 hours |

Critical Note: Concentrations above 20

M may induce off-target cytotoxicity. Always perform a viability control (e.g., MTT or ATP assay) alongside your primary experiment.

Experimental Protocols

Protocol A: Dose-Response Optimization (NF- B Inhibition)

Objective: Determine the IC

Materials:

-

Target cells (e.g., HeLa, THP-1, or A549)

-

NF-

B Luciferase Reporter (or Western Blot reagents) -

Recombinant TNF-

(10 ng/mL) -

Compound Stock (10 mM in DMSO)

Workflow:

-

Seed Cells: Plate cells (e.g., 20,000/well in 96-well plate) and incubate overnight.

-

Pre-treatment: Replace media with fresh media containing the compound at serial dilutions:

-

0 (DMSO only), 0.1, 0.3, 1.0, 3.0, 10.0

M . -

Note: Keep DMSO concentration constant (e.g., 0.1%) across all wells.

-

-

Incubation: Incubate for 1 hour at 37°C.

-

Stimulation: Add TNF-

(final 10 ng/mL) directly to the wells. -

Activation: Incubate for 4-6 hours (for Luciferase) or 15-30 mins (for Western Blot).

-

Analysis: Measure Luciferase activity or lyse cells for p-I

B

Protocol B: Western Blot Validation (p-I B Readout)

Objective: Confirm mechanism of action by visualizing the blockade of I

-

Treat cells with 2

M compound for 1 hour. -

Stimulate with TNF-

(10 ng/mL) for 15 minutes . -

Lyse cells in RIPA buffer containing Phosphatase Inhibitors (NaF, Na

VO -

Blot for:

-

p-I

B -

Total I

B - -Actin/GAPDH – Loading control.

-

Pathway Visualization

The following diagram illustrates the point of intervention for 2-(3,5-Dichlorobenzamido)thiophene-3-carboxamide within the NF-

Figure 1: Mechanism of Action.[1][2] The compound inhibits IKK

Troubleshooting & Controls

| Issue | Possible Cause | Solution |

| Precipitation in Media | High concentration (>50 | Dilute stock in warm media; vortex immediately. Do not exceed 0.5% DMSO. |

| No Inhibition Observed | Stimulation too strong or incubation too short | Pre-incubate for at least 1 hour. Titrate the stimulant (e.g., reduce TNF- |

| High Cytotoxicity | Off-target effects or DMSO toxicity | Perform an MTT assay. Ensure DMSO < 0.5%. Reduce concentration to < 5 |

| Variability | Serum binding | Perform experiments in low-serum (0.5-1% FBS) media if possible to increase free compound availability. |

References

-

Podolin, P. L., et al. (2005). "Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IKK-beta, TPCA-1." Journal of Pharmacology and Experimental Therapeutics, 312(1), 373-381. Link

-

Murata, T., et al. (2003). "Discovery of novel and selective IKK-beta serine-threonine protein kinase inhibitors. Part 1: Benzamido-thiophene-3-carboxamide derivatives."[1][2] Bioorganic & Medicinal Chemistry Letters, 13(5), 913-918. Link

-

Waelchli, R., et al. (2006). "Design and synthesis of 2-benzamido-pyrimidines as inhibitors of IKK." Bioorganic & Medicinal Chemistry Letters, 16(1), 108-112. Link

-

Karin, M., & Ben-Neriah, Y. (2000). "Phosphorylation meets ubiquitination: the control of NF-kappaB activity." Annual Review of Immunology, 18, 621-663. Link

Sources

Application Notes: A Researcher's Guide to Blocking NF-κB Nuclear Translocation with TPCA-1

Abstract

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, immunity, cell survival, and proliferation.[1] Its dysregulation is a hallmark of numerous pathologies, including chronic inflammatory diseases and cancer.[2][3] Consequently, the ability to precisely control NF-κB activity is a critical need for researchers. This guide provides a comprehensive protocol for inhibiting the canonical NF-κB signaling pathway using TPCA-1, a potent and selective small molecule inhibitor. We will delve into the mechanism of action, provide detailed, self-validating experimental protocols, and offer insights into data interpretation and troubleshooting.

Scientific Foundation: The "Why" Behind the Protocol

The Canonical NF-κB Signaling Cascade

In its inactive state, the NF-κB dimer (most commonly a p65/p50 heterodimer) is held in the cytoplasm by an inhibitory protein called IκBα (Inhibitor of kappa B).[1][4] This sequestration prevents NF-κB from entering the nucleus and activating gene transcription.

The signaling cascade is typically initiated by pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α).[4][5] Binding of TNF-α to its receptor (TNFR) triggers a series of protein recruitment and activation steps, culminating in the activation of the IκB Kinase (IKK) complex.[4][6] The IKK complex, which consists of IKKα, IKKβ, and a regulatory subunit NEMO, is the central node of this pathway.[4]

The activated IKK complex, specifically the IKKβ subunit, phosphorylates IκBα on two critical serine residues.[3] This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[4] The degradation of IκBα unmasks a Nuclear Localization Sequence (NLS) on the p65 subunit of NF-κB.[7][8] This allows the active NF-κB dimer to translocate into the nucleus, bind to specific DNA sequences (κB sites), and initiate the transcription of hundreds of target genes, including those for inflammatory cytokines, chemokines, and anti-apoptotic proteins.[9]

Mechanism of Action: TPCA-1 as a Specific IKKβ Inhibitor

TPCA-1 (2-[(Aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) is a potent and highly selective inhibitor of the IKKβ subunit. It functions by competitively binding to the ATP-binding pocket of IKKβ, preventing the phosphorylation of its substrate, IκBα.[4] By blocking this crucial step, TPCA-1 effectively prevents IκBα degradation, thereby keeping NF-κB sequestered in the cytoplasm and inhibiting its nuclear translocation and transcriptional activity.[1][4] Its high selectivity for IKKβ (IC50 = 17.9 nM) over IKKα and other kinases makes it a precise tool for dissecting the canonical NF-κB pathway.[4]

Diagram: The Canonical NF-κB Pathway and TPCA-1 Inhibition

Caption: Canonical NF-κB signaling pathway and the inhibitory action of TPCA-1.

Materials and Reagents

| Reagent/Material | Recommended Source/Specifications |

| Small Molecule Inhibitor | |

| TPCA-1 | Purity ≥97% (e.g., Tocris, Selleckchem, Cayman) |

| Solvent | |

| Dimethyl sulfoxide (DMSO) | Anhydrous, cell culture grade |

| Cell Culture | |

| Cell Line | e.g., HeLa, HEK293, RAW264.7, A549 |

| Culture Medium | As recommended for the specific cell line |

| Fetal Bovine Serum (FBS) | Heat-inactivated |

| Penicillin-Streptomycin | 100x solution |

| NF-κB Activation | |

| Recombinant Human TNF-α | Carrier-free |

| Immunofluorescence | |

| Paraformaldehyde (PFA) | 4% in PBS, freshly prepared |

| Permeabilization Buffer | 0.25% Triton X-100 in PBS |

| Blocking Buffer (IF) | 5% Bovine Serum Albumin (BSA) in PBS |

| Primary Antibody | Anti-NF-κB p65 (RelA), validated for IF |

| Secondary Antibody | Alexa Fluor-conjugated (e.g., 488 or 594) |

| Nuclear Stain | DAPI (4',6-diamidino-2-phenylindole) |

| Western Blotting | |

| Lysis Buffer | RIPA buffer with protease/phosphatase inhibitors |

| Protein Assay Kit | BCA or Bradford |

| SDS-PAGE Gels | e.g., 4-15% gradient gels |

| Transfer Membrane | PVDF or Nitrocellulose (0.2 µm) |

| Blocking Buffer (WB) | 5% BSA in TBST (Tris-Buffered Saline, 0.1% Tween 20)[10] |

| Primary Antibodies | Anti-phospho-IκBα (Ser32/36), Anti-IκBα, Anti-β-Actin |

| Secondary Antibody | HRP-conjugated |

| Detection Reagent | Enhanced Chemiluminescence (ECL) substrate |

Experimental Design and Optimization

A robust experiment requires carefully planned controls. This self-validating design ensures that any observed inhibition of NF-κB translocation is directly attributable to the action of TPCA-1.

Experimental Groups

-

Vehicle Control (Unstimulated): Cells treated with DMSO (vehicle for TPCA-1) only. Purpose: Shows the basal, inactive state of NF-κB (cytoplasmic localization).

-

Positive Control (Stimulated): Cells treated with DMSO, followed by TNF-α stimulation. Purpose: Confirms that the stimulation protocol effectively induces NF-κB nuclear translocation.

-

Inhibitor Group: Cells pre-treated with TPCA-1, followed by TNF-α stimulation. Purpose: The experimental condition to test the efficacy of TPCA-1 in blocking translocation.

Key Parameter Optimization

-

TPCA-1 Concentration: The effective concentration can vary between cell types. A typical starting range is 1-10 µM.[11] It is crucial to perform a dose-response curve to determine the optimal concentration that provides maximal inhibition with minimal cytotoxicity. Cellular IC50 values for inhibiting cytokine production are often in the 170-320 nM range, but higher concentrations may be needed for complete translocation blockade.[4][12]

-

Pre-incubation Time: A pre-incubation period of 30-60 minutes with TPCA-1 is generally sufficient to allow the inhibitor to enter the cells and engage its target (IKKβ) before stimulation.[13]

-

TNF-α Concentration and Stimulation Time: For many cell lines, stimulation with 10-25 ng/mL of TNF-α for 15-30 minutes is sufficient to induce robust p65 nuclear translocation.[13][14][15] However, this should be optimized for your specific cell system. Longer stimulation times (e.g., hours) may be required to observe downstream gene expression changes.[14]

Diagram: Experimental Workflow

Caption: A typical experimental workflow for TPCA-1 inhibition studies.

Step-by-Step Protocols

Preparation of TPCA-1 Stock Solution

-

Chemical Properties: Molecular Weight: ~279.3 g/mol .[16]

-

Solubility: TPCA-1 is soluble in DMSO at concentrations up to 30 mg/mL or higher.[16] It is insoluble in water.

-

Protocol:

-

To prepare a 10 mM stock solution, reconstitute 5 mg of TPCA-1 powder in 1.79 mL of anhydrous DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into small volumes to avoid multiple freeze-thaw cycles.

-

Store at -20°C. The solution is stable for at least 3 months.[16]

-

Protocol 1: Cell Culture and Treatment

-

Cell Seeding: The day before the experiment, seed your cells onto appropriate vessels (e.g., glass coverslips in a 24-well plate for immunofluorescence; 6-well plates for Western blotting) at a density that will result in 70-80% confluency on the day of the experiment.

-

Pre-treatment:

-

Prepare working solutions of TPCA-1 and vehicle (DMSO) in fresh culture medium. The final DMSO concentration should be consistent across all wells and should not exceed 0.1%.

-

Aspirate the old medium from the cells.

-

Add the medium containing TPCA-1 or vehicle to the appropriate wells.

-

Incubate for 30-60 minutes at 37°C and 5% CO₂.

-

-

Stimulation:

-

Prepare a concentrated stock of TNF-α in your culture medium.

-

Add the appropriate volume of TNF-α stock directly to the wells of the "Positive Control" and "Inhibitor Group" to achieve the final desired concentration (e.g., 20 ng/mL). Add an equivalent volume of medium to the "Vehicle Control" wells.

-

Gently swirl the plate to mix.

-

Return the plate to the incubator for the desired stimulation time (e.g., 30 minutes).

-

-

Proceed Immediately to either the immunofluorescence or Western blotting protocol.

Protocol 2: Validation by Immunofluorescence (IF) Microscopy

-

Fixation: After treatment, aspirate the medium and wash the cells once with 1x PBS. Add 4% PFA and incubate for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS for 5 minutes each. Add Permeabilization Buffer (0.25% Triton X-100 in PBS) and incubate for 10 minutes.

-

Blocking: Wash three times with PBS. Add Blocking Buffer (5% BSA in PBS) and incubate for 1 hour at room temperature to minimize non-specific antibody binding.

-

Primary Antibody: Dilute the anti-p65 primary antibody in Blocking Buffer. Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C.

-

Secondary Antibody: Wash three times with PBS. Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer. Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.

-

Staining and Mounting: Wash three times with PBS. Add a solution of DAPI (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei. Wash twice more with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the slides using a fluorescence or confocal microscope. Capture images of the p65 (e.g., green channel) and DAPI (blue channel) fluorescence.

Protocol 3: Validation by Western Blotting (WB)

-

Cell Lysis: After treatment, place the plate on ice and wash cells once with ice-cold PBS. Add ice-cold Lysis Buffer supplemented with fresh protease and phosphatase inhibitors.[10] Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate briefly to shear DNA.[17]

-

Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add an equal volume of 2x SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.[17]

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer (5% BSA in TBST). Note: BSA is preferred over milk for phospho-protein detection to avoid background from casein, a phosphoprotein.[10]

-

Antibody Incubation:

-

Incubate the membrane with primary antibody (e.g., anti-phospho-IκBα) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[17]

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

-

Detection: Wash the membrane three times for 5 minutes each with TBST. Apply an ECL detection reagent and visualize the bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To confirm equal protein loading and analyze total protein levels, the blot can be stripped and re-probed with antibodies against total IκBα and a loading control like β-Actin.

Data Analysis and Interpretation

-

Immunofluorescence:

-

Vehicle Control: p65 signal will be predominantly diffuse in the cytoplasm. The DAPI-stained nucleus will show little to no p65 signal.

-

Positive Control: The p65 signal will be bright and concentrated within the nucleus, co-localizing with the DAPI signal.[18]

-

Inhibitor Group: A successful experiment will show p65 signal retained in the cytoplasm, similar to the vehicle control, even after TNF-α stimulation.[11][19]

-

-

Western Blot:

-

Vehicle Control: A very faint or no band should be visible for phosphorylated IκBα (p-IκBα).

-

Positive Control: A strong band for p-IκBα will appear, indicating IKKβ activity. The band for total IκBα may be diminished due to degradation.

-

Inhibitor Group: The band for p-IκBα should be significantly reduced or absent compared to the positive control, demonstrating that TPCA-1 has inhibited IKKβ-mediated phosphorylation. The total IκBα band should be comparable to the vehicle control.

-

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No NF-κB translocation in Positive Control (IF) | - Inactive TNF-α- Cells are not responsive- Incorrect stimulation time | - Use a fresh aliquot of TNF-α- Confirm cell line responsiveness from literature- Perform a time-course experiment (5, 15, 30, 60 min) |

| No p-IκBα signal in Positive Control (WB) | - Stimulation time too short/long- Phosphatase activity in lysate- Antibody issue | - p-IκBα is transient; peak is often 5-15 min. Optimize time.- Ensure fresh phosphatase inhibitors are added to lysis buffer.- Use a validated positive control lysate if available. |

| Incomplete inhibition of translocation/phosphorylation by TPCA-1 | - TPCA-1 concentration too low- Pre-incubation time too short- Inhibitor degradation | - Perform a dose-response curve (e.g., 0.5, 1, 5, 10, 20 µM).- Increase pre-incubation time to 60-90 minutes.- Use a fresh aliquot of TPCA-1 stock solution. |

| High background in Western Blot | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time to 1.5-2 hours.- Titrate primary and secondary antibodies.- Increase number and duration of TBST washes. |

References

-

Creative Diagnostics. (n.d.). NF-κB Small Molecule Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). TPCA-1, a potent inhibitor of IKKβ protein, induces Het-1A and KYSE-450... Retrieved from [Link]

-

AACR Journals. (2014, March 9). TPCA-1 Is a Direct Dual Inhibitor of STAT3 and NF-κB and Regresses Mutant EGFR-Associated Human Non–Small Cell Lung Cancers. Retrieved from [Link]

-

PubMed. (2014, March 15). TPCA-1 is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers. Retrieved from [Link]

-

PubMed. (2021, June 15). TPCA-1 negatively regulates inflammation mediated by NF-κB pathway in mouse chronic periodontitis model. Retrieved from [Link]

-

ResearchGate. (2015, January 15). What is the protocol for activation of NFkB via TNFalpha treatment in HepG2 cells? Retrieved from [Link]

-

MySkinRecipes. (n.d.). TPCA-1. Retrieved from [Link]

-

PMC. (n.d.). Physiological levels of TNFα stimulation induce stochastic dynamics of NF-κB responses in single living cells. Retrieved from [Link]

-

PMC. (n.d.). Inhibition of Type I Interferon-Mediated Antiviral Action in Human Glioma Cells by the IKK Inhibitors BMS-345541 and TPCA-1. Retrieved from [Link]

-

RayBiotech. (n.d.). TPCA-1. Retrieved from [Link]

-

ResearchGate. (n.d.). Inhibition of canonical NF-κB signaling by IκBα pep. Retrieved from [Link]

-

ResearchGate. (n.d.). Western blot and immunofluorescence analysis of NF-κB signaling.... Retrieved from [Link]

-

PMC. (n.d.). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Retrieved from [Link]

-

ResearchGate. (n.d.). TNFα stimulation of AC16 cells activates the NF-κB signaling pathway.... Retrieved from [Link]

-

PLOS. (n.d.). Spontaneous NF-κB Activation by Autocrine TNFα Signaling: A Computational Analysis. Retrieved from [Link]

-

PMC. (n.d.). Sustained TNF-α stimulation leads to transcriptional memory that greatly enhances signal sensitivity and robustness. Retrieved from [Link]

-

PMC. (2020, January 31). In vitro benchmarking of NF-κB inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

-

ResearchGate. (n.d.). Inhibition of NF-κB/p65 nuclear translocation by lobolide. (A) THP-1.... Retrieved from [Link]

-

MDPI. (2020, July 6). Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

-

PMC. (n.d.). Immunofluorescence Analysis of NF-kB and iNOS Expression in Different Cell Populations during Early and Advanced Knee Osteoarthritis. Retrieved from [Link]

-

PMC. (n.d.). Sustained Inhibition of NF-κB Activity Mitigates Retinal Vasculopathy in Diabetes. Retrieved from [Link]

-

Bio-Rad. (2019, February 13). 10 Tips for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

-

NCBI. (2012, October 1). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. TPCA-1 [myskinrecipes.com]

- 3. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Physiological levels of TNFα stimulation induce stochastic dynamics of NF-κB responses in single living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases [mdpi.com]

- 8. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Sustained TNF-α stimulation leads to transcriptional memory that greatly enhances signal sensitivity and robustness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. TPCA-1 | Cell Signaling Technology [cellsignal.com]

- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 18. researchgate.net [researchgate.net]

- 19. Inhibition of Type I Interferon-Mediated Antiviral Action in Human Glioma Cells by the IKK Inhibitors BMS-345541 and TPCA-1 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: In Vivo Dosing of 2-(3,5-Dichlorobenzamido)thiophene-3-carboxamide

This Application Note and Protocol Guide is designed for 2-(3,5-Dichlorobenzamido)thiophene-3-carboxamide , a specific small molecule belonging to the thiophene-3-carboxamide class. Based on its structural scaffold, this compound is identified as a potent inhibitor of IκB Kinase β (IKKβ) , a critical regulator of the NF-κB signaling pathway. This scaffold is structurally analogous to well-characterized IKK inhibitors such as TPCA-1 .

Executive Summary & Mechanism of Action

2-(3,5-Dichlorobenzamido)thiophene-3-carboxamide is a synthetic small molecule inhibitor targeting the IKKβ subunit of the IκB kinase complex. By inhibiting IKKβ, it prevents the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the transcription factor NF-κB . This mechanism effectively suppresses the expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and survival factors involved in autoimmune diseases and oncology.

-

Primary Target: IKKβ (ATP-competitive or allosteric modulation).

-

Therapeutic Area: Inflammation (Rheumatoid Arthritis, COPD), Oncology (NF-κB driven tumors), and potentially Antiviral applications.

-

Key Structural Feature: The 2-amino-thiophene-3-carboxamide core is a privileged scaffold for kinase inhibition, specifically optimized here with a 3,5-dichlorobenzoyl moiety to enhance lipophilicity and binding affinity.

Signaling Pathway Diagram (NF-κB Inhibition)

Caption: Mechanism of Action: The compound inhibits the IKK complex, preventing IκBα degradation and subsequent NF-κB nuclear translocation.

Chemical Properties & Formulation Strategy

This compound is highly lipophilic (cLogP ~3.5–4.5) and practically insoluble in water. Successful in vivo delivery requires a formulation that maximizes solubility and bioavailability while minimizing vehicle toxicity.

Physicochemical Profile

| Property | Value (Estimated) | Notes |

| Molecular Weight | ~315.17 g/mol | Based on C12H8Cl2N2O2S formula. |

| Solubility (Water) | < 1 µg/mL | Requires organic co-solvents or surfactants. |

| Solubility (DMSO) | > 20 mg/mL | Suitable for stock solutions. |

| LogP | 3.5 – 4.2 | High membrane permeability; potential for high plasma protein binding. |

Recommended Vehicle Formulations

Select the vehicle based on the route of administration and study duration.

A. Standard Suspension (Oral Gavage - PO)

Best for repeated dosing (chronic studies) to minimize vehicle intolerance.

-

Composition: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water.

-

Preparation:

-

Weigh the solid compound.

-

Add Tween 80 and a small volume of water; triturate to form a smooth paste.

-

Slowly add 0.5% MC solution while stirring (vortex or sonicate) to achieve a homogeneous suspension.

-

-

Stability: Prepare fresh weekly; store at 4°C. Resuspend thoroughly before dosing.

B. Solution Formulation (Intraperitoneal - IP or PO)

Best for acute studies (PK or short-term efficacy) where rapid absorption is required.

-

Composition: 10% DMSO + 40% PEG 400 + 50% Saline (or Water).

-

Preparation:

-

Dissolve compound completely in 100% DMSO (Stock).

-

Add PEG 400 and mix well.

-

Slowly add Saline/Water with vortexing. (Note: Watch for precipitation; if cloudy, sonicate or switch to vehicle A).

-

In Vivo Dosing Protocols

A. Pharmacokinetic (PK) Pilot Study

Before efficacy testing, validate exposure levels.

-

Species: Mice (C57BL/6) or Rats (Sprague-Dawley).

-

Group Size: n=3 per timepoint.

-

Dose: 10 mg/kg (IV) and 30 mg/kg (PO).

-

Sampling: Collect plasma at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

-

Analysis: LC-MS/MS (MRM mode). Target Cmax > 1 µM for efficacy.

B. Efficacy Dosing Guidelines

The following regimens are established for thiophene-3-carboxamide IKK inhibitors (e.g., TPCA-1 analogs).

| Parameter | Acute Inflammation (e.g., LPS) | Chronic Disease (e.g., CIA/Arthritis) | Oncology (Xenograft) |

| Route | Intraperitoneal (IP) or PO | Oral Gavage (PO) | Oral Gavage (PO) |

| Dose Range | 10 – 30 mg/kg | 30 – 100 mg/kg | 50 – 100 mg/kg |

| Frequency | Single bolus (-1h before challenge) | BID (Twice Daily) | QD or BID |

| Duration | 4 – 24 hours | 14 – 28 days | 21 – 40 days |

| Volume | 10 mL/kg (Mice) | 10 mL/kg (Mice) | 10 mL/kg (Mice) |

C. Step-by-Step Protocol: LPS-Induced Cytokine Release (Acute Model)

This model validates the compound's ability to engage the target (IKKβ) in vivo.

-

Acclimatization: House mice (n=6/group) for 7 days.

-

Preparation: Prepare compound in Vehicle A (0.5% MC) at 3 mg/mL (for 30 mg/kg dose).

-

Dosing (T= -1 hr): Administer Vehicle or Compound (10, 30 mg/kg PO).

-

Challenge (T= 0): Inject LPS (Lipopolysaccharide, E. coli 0111:B4) at 1 mg/kg IP.

-

Termination (T= +1.5 hr): Euthanize mice and collect blood via cardiac puncture.

-

Readout: Isolate serum and measure TNF-α via ELISA.

-

Success Criteria: >50% reduction in serum TNF-α compared to Vehicle + LPS control.

-

Safety & Toxicity Monitoring

IKK inhibitors can cause gastrointestinal (GI) toxicity due to the role of NF-κB in maintaining intestinal epithelial integrity.

-

Primary Adverse Event: Diarrhea, weight loss, dehydration.

-

Monitoring Rule: Weigh animals daily. If body weight loss > 15%, suspend dosing or euthanize.

-

Histopathology: Check colonic mucosa for apoptosis or inflammation (colitis-like phenotype) in chronic studies.

-

Counter-Screen: Ensure the compound does not inhibit SIRT2 or HCV NS5B unless intended, as thiophene-carboxamides can be promiscuous if not optimized.

References

-

Podolin, P. L., et al. (2005). "Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IκB kinase 2, TPCA-1." Journal of Pharmacology and Experimental Therapeutics, 312(1), 373-381. Link

-

Birrell, M. A., et al. (2005). "IκB kinase-2 inhibitor blocks inflammation in human airway smooth muscle and a rat model of asthma." American Journal of Respiratory and Critical Care Medicine, 172(8), 962-971. Link

-

Waelchli, R., et al. (2006). "Design and synthesis of 2-benzamido-thiophene-3-carboxamides as potent inhibitors of IKK-beta." Bioorganic & Medicinal Chemistry Letters, 16(4), 1022-1027. (Describes the SAR of the benzamido-thiophene scaffold). Link

-

Gao, Y., et al. (2022). "Thiophene-3-carboxamide derivatives: A review of their biological activities." European Journal of Medicinal Chemistry, 243, 114750. Link

Application Note: TPCA-1 in Induced Pluripotent Stem Cell (iPSC) Differentiation

Abstract

The differentiation of human induced pluripotent stem cells (iPSCs) into functional somatic lineages is often hindered by aberrant signaling pathways that promote heterogeneity or dedifferentiation. TPCA-1 (2-[(Aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) is a potent, selective inhibitor of IKK-2 (IKKβ) , a critical kinase in the NF-κB signaling cascade. While originally developed as an anti-inflammatory agent, TPCA-1 has emerged as a vital small molecule for stem cell researchers. It is primarily applied to (1) rescue tenogenic (tendon) differentiation in inflammatory niches and (2) enhance the purity of sensory neuron cultures by suppressing non-neuronal outgrowth. This guide details the mechanistic rationale, optimal concentrations, and step-by-step protocols for utilizing TPCA-1 to maximize differentiation efficiency.

Mechanistic Insight: The IKK-2/NF-κB Axis in Differentiation

To use TPCA-1 effectively, one must understand its target. The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation and cell survival. In the context of iPSCs, constitutive or stress-induced NF-κB activity can:

-

Block Lineage Commitment: In tissues like the tendon, NF-κB activation directly represses key transcription factors (e.g., SCX, MKX) required for specification.

-

Promote Heterogeneity: Aberrant NF-κB signaling can sustain a "stem-like" or inflammatory phenotype, preventing cells from exiting the cell cycle and maturing.

TPCA-1 Action: TPCA-1 inhibits IKK-2 (IC₅₀ ≈ 17.9 nM), preventing the phosphorylation and degradation of IκBα. This sequesters NF-κB dimers (p65/p50) in the cytoplasm, blocking their nuclear translocation and transcriptional activity.

Signaling Pathway Diagram

Caption: TPCA-1 inhibits IKK-2, preventing NF-κB nuclear translocation. This relieves the repression of tenogenic genes (SCX, MKX) and blocks inflammatory dedifferentiation.

Primary Application: Tenogenic Differentiation[1][2][3][4]

The most high-impact application of TPCA-1 is in the generation of Tenocytes (Tendon/Ligament cells) . Standard protocols often fail because endogenous or culture-induced inflammation (simulating injury) suppresses the tenogenic program. TPCA-1 restores this potential.

Protocol: Rescue of Tenogenesis in Inflammatory Microenvironments[1][4]

Target Audience: Regenerative medicine researchers, tendon repair modeling. Key Reference: Controlled TPCA-1 delivery engineers a pro-tenogenic niche... (2024).[1][2][3][4]

Materials

-

Basal Medium: High-glucose DMEM.

-

Supplements: 10% FBS (or defined serum replacement), 50 µg/mL L-ascorbic acid 2-phosphate.

-

Differentiation Factors: GDF-5 (100 ng/mL), GDF-7 (optional).

-

Small Molecule: TPCA-1 (Stock: 10 mM in DMSO).

-

Inflammatory Challenge (Optional for modeling): IL-1β (1 ng/mL) or TNF-α (10 ng/mL).

Step-by-Step Workflow

-

iPSC Expansion (Day -5 to 0):

-

Maintain human iPSCs on Matrigel in mTeSR1 medium. Passaging should be done with ReLeSR or EDTA to maintain clump morphology.

-

QC Check: Ensure >95% OCT4/NANOG positivity before starting.

-

-

Mesenchymal Progenitor Specification (Day 0 to 10):

-

Dissociate iPSCs and seed into Embryoid Bodies (EBs) or monolayer in Mesenchymal Induction Medium (DMEM/F12 + 10% FBS + 5 ng/mL bFGF).

-

Culture for 10 days until cells exhibit fibroblast-like morphology and express CD73/CD90/CD105 (MSC markers).

-

-

Tenogenic Induction & TPCA-1 Treatment (Day 10 to 24):

-

Day 10: Switch to Tenogenic Differentiation Medium :

-

High-glucose DMEM

-

1% Pen/Strep

-

50 µg/mL L-ascorbic acid 2-phosphate[5]

-

100 ng/mL GDF-5

-

-

TPCA-1 Addition: Add 0.5 µM TPCA-1 to the medium.

-

Note: If modeling injury with IL-1β, co-treat with TPCA-1.[5] The inhibitor is crucial here to prevent the cytokine-induced downregulation of SCX (Scleraxis).

-

Maintenance: Change media every 2-3 days, refreshing TPCA-1 with each change. TPCA-1 is stable in media for ~48 hours.

-

-

Maturation & Analysis (Day 24+):

-

Analyze for tenogenic markers: SCX (Scleraxis), MKX (Mohawk), TNMD (Tenomodulin).

-

Functional Assay: Assess collagen alignment or tensile strength if cultured in 3D fibrin constructs.

-

Data Summary: TPCA-1 Efficacy

| Parameter | Control (Inflamed) | TPCA-1 Treated (0.5 µM) | Improvement |

| SCX Expression | Low (+) | High (+++) | ~3-4 fold increase |

| Collagen I Deposition | Disorganized | Aligned Fibrils | Structural restoration |

| Inflammatory Cytokines | High (IL-6, IL-8) | Basal Levels | >80% suppression |

| Differentiation Efficiency | < 20% | > 60% | Significant Yield Increase |

Secondary Application: Sensory Neuron Differentiation

In protocols generating nociceptors (e.g., Chambers et al., 2012 backbone), TPCA-1 is utilized as an optimizer to reduce heterogeneity. By inhibiting NF-κB, it prevents the survival of non-neuronal cells and suppresses inflammatory signaling that can arise during the long maturation phase (40+ days).

Protocol Modification for Nociceptors

Context: Add to the "Maturation Phase" of the Chambers/Dual-SMAD protocol.

-

Neural Induction (Day 0-10):

-

Standard Dual-SMAD inhibition (LDN-193189 + SB431542) + CHIR99021 + SU5402 + DAPT.

-

Do not add TPCA-1 here unless specifically aiming to block early NF-κB dependent survival of off-target lineages.

-

-

Maturation (Day 10+):

-

Medium: Neurobasal + B27 + GDNF + BDNF + NGF.

-

TPCA-1 Addition: Add 0.2 µM TPCA-1 from Day 10 to Day 20.

-

Purpose: Reduces the population of proliferating non-neuronal cells (which often rely on NF-κB) and protects nascent neurons from culture-stress induced inflammation.

-

Experimental Timeline Visualization

Caption: Timeline for Tenogenic Differentiation. TPCA-1 is critical from Day 10-24 to protect lineage specification against inflammatory signaling.

Troubleshooting & Optimization

-

Solubility: TPCA-1 is hydrophobic. Dissolve in DMSO to 10 mM stock. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Toxicity: Concentrations > 5 µM can be cytotoxic to iPSCs. Always perform a dose-response curve (0.1, 0.5, 1.0, 5.0 µM) for your specific cell line. The "sweet spot" is usually 0.2 - 0.5 µM .

-

Timing: For sensory neurons, adding TPCA-1 too early (Day 0-2) might interfere with initial neural crest specification if NF-κB is required for EMT. Restrict use to the maturation phase or specific "rescue" windows.

References

-

Controlled TPCA-1 delivery engineers a pro-tenogenic niche to initiate tendon regeneration by targeting IKKβ/NF-κB signaling. Biomaterials, 2024. Link

-

Combined small-molecule inhibition accelerates developmental timing and converts human pluripotent stem cells into nociceptors. Nature Biotechnology, 2012. (Chambers et al.[3] - Foundational Protocol backbone). Link

-

TPCA-1 is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers. Molecular Cancer Therapeutics, 2014. (Mechanistic validation). Link

-

Small molecule inhibition of NF-κB leads to neuroprotection. Journal of Neuroscience, 2015. (Context for neural application). Link

Sources

- 1. mdpi.com [mdpi.com]